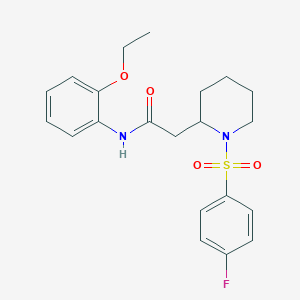

N-(2-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide, also known as EPPA, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. EPPA is a piperidine derivative that has shown promise in the treatment of various diseases, including cancer, inflammation, and neuropathic pain.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Application

The chemical compound N-(2-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide has been utilized in various scientific studies, particularly in the field of chemistry and pharmaceuticals. A study by Spjut, Qian, and Elofsson (2010) discussed the use of a similar sulfonyl group in the protection of hydroxyl groups during chemical synthesis. They noted the stability of this group under specific conditions, highlighting its potential utility in complex chemical syntheses (Spjut, Qian, & Elofsson, 2010).

Enzyme Inhibitory Activities

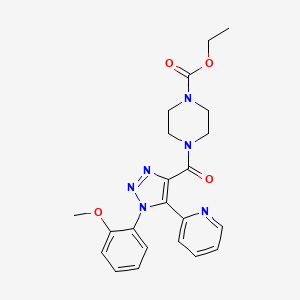

In the realm of pharmacological research, compounds with a structure similar to N-(2-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide have been investigated for their enzyme inhibitory activities. A study by Virk et al. (2018) synthesized and evaluated a series of triazole analogues for their potential inhibition of enzymes like carbonic anhydrase and cholinesterase. Their research provides insights into the potential therapeutic applications of these compounds in treating various diseases (Virk et al., 2018).

Antibacterial Potentials

Compounds related to N-(2-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide have also been synthesized and assessed for their antibacterial activities. Iqbal et al. (2017) synthesized acetamide derivatives with antibacterial potentials, showing their effectiveness against several bacterial strains. This study highlights the potential of such compounds in developing new antibacterial agents (Iqbal et al., 2017).

Electrocatalytic Applications

The application of these compounds in electrocatalysis has also been explored. Golub and Becker (2015) studied the anodic methoxylation of piperidine derivatives, including N-sulfonyl piperidines. Their findings contribute to the understanding of electrocatalytic processes in organic synthesis (Golub & Becker, 2015).

Anticancer Research

A notable area of research involving similar compounds is in anticancer studies. Wang et al. (2015) investigated the modification of N-substituted acetamide derivatives as potential anticancer agents. Their research focused on the synthesis and evaluation of these compounds against various cancer cell lines, providing valuable insights into their therapeutic potential (Wang et al., 2015).

Eigenschaften

IUPAC Name |

N-(2-ethoxyphenyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O4S/c1-2-28-20-9-4-3-8-19(20)23-21(25)15-17-7-5-6-14-24(17)29(26,27)18-12-10-16(22)11-13-18/h3-4,8-13,17H,2,5-7,14-15H2,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPPVIWJEWPGTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2378791.png)

![2-Chloro-N-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2378794.png)

![1-(4-Chlorophenyl)-3-phenylthieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2378797.png)

![1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2378802.png)

![4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2378803.png)

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2378804.png)

![[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride](/img/no-structure.png)

![2-[Benzyl-(1,1-difluoro-4-hydroxybutan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2378811.png)

![5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2378812.png)